4-Tert-butyl-1-methoxy-2-nitrobenzene
Description
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
4-tert-butyl-1-methoxy-2-nitrobenzene |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)8-5-6-10(15-4)9(7-8)12(13)14/h5-7H,1-4H3 |
InChI Key |
VGKBXJBNEFDGJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Tert-butyl-1-methyl-2-nitrobenzene
- Structural Difference : Replaces the methoxy group (OCH₃) with a methyl group (CH₃) at C1.
- Impact on Properties: Electronic Effects: The methyl group is a weaker electron donor compared to methoxy, which donates electrons via resonance. Steric Effects: Both tert-butyl and methyl groups are bulky, but the methoxy group in the target compound introduces additional steric hindrance near the nitro group. Solubility: Methoxy groups enhance polarity compared to methyl, likely increasing solubility in polar solvents .
1-(tert-Butoxycarbonylamino)-4-iodo-5-methoxy-2-nitrobenzene
- Structural Differences: Introduces a tert-butoxycarbonyl (Boc)-protected amino group at C1. Adds an iodine substituent at C4 (replacing tert-butyl). Retains methoxy (C5) and nitro (C2) groups.
- Key Comparisons :
- Reactivity : The iodine atom enables participation in cross-coupling reactions (e.g., Suzuki or Ullmann reactions), a feature absent in the target compound.
- Stability : The Boc group enhances stability by protecting the amine, whereas the target compound lacks such protection, making it more reactive under acidic or basic conditions.
- Melting Point : This derivative melts at 96–98°C, suggesting that iodine and Boc groups reduce crystallinity compared to tert-butyl and methoxy substituents .
1-(tert-Butoxycarbonylamino)-4-iodo-2-nitrobenzene
- Structural Differences: Lacks the methoxy group present in the target compound. Features a Boc-protected amino group at C1 and iodine at C4.
- Synthetic Utility: The iodine substituent facilitates functionalization via metal-catalyzed reactions, whereas the tert-butyl group in the target compound may limit such transformations due to steric constraints. Spectroscopic Data: NMR spectra for this compound show distinct shifts for the Boc group (δ 1.5 ppm for tert-butyl protons) and aromatic protons (δ 8.2–7.5 ppm), differing from the target compound’s expected spectral profile .
Tabulated Comparison of Key Properties
| Property | 4-Tert-butyl-1-methoxy-2-nitrobenzene | 4-Tert-butyl-1-methyl-2-nitrobenzene | 1-(tert-Butoxycarbonylamino)-4-iodo-5-methoxy-2-nitrobenzene |
|---|---|---|---|
| Substituents | C1: OCH₃; C4: tert-butyl; C2: NO₂ | C1: CH₃; C4: tert-butyl; C2: NO₂ | C1: BocNH; C4: I; C5: OCH₃; C2: NO₂ |
| Electron Effects | OCH₃ (donor), NO₂ (acceptor) | CH₃ (weak donor), NO₂ (acceptor) | BocNH (neutral), I (weak acceptor), OCH₃ (donor) |
| Steric Hindrance | High (tert-butyl + OCH₃) | High (tert-butyl + CH₃) | Moderate (BocNH + I) |
| Functional Utility | Intermediate for electrophilic substitution | Limited cross-coupling potential | Cross-coupling precursor (iodine) |
| Melting Point | Not reported | Not reported | 96–98°C |
Preparation Methods
Procedure
-
Substrate : 1-Methoxy-4-tert-butylbenzene.
-
Nitrating Mixture : HNO₃ (70%), acetic anhydride, and acetic acid (ternary mixture).
-
Conditions :
-
Temperature : 7–15°C.
-
Flow Rates : Metered via pumps (e.g., 5 mL/min for substrate).
-
-
Product : 4-Tert-butyl-1-methoxy-2-nitrobenzene.
Advantages :
-
High Purity : Minimal side reactions due to rapid mixing and short residence times.
Alternative Nitration Reagents
Recent innovations bypass traditional HNO₃/H₂SO₄ systems.
Tert-butyl Nitrite (TBN)-Mediated Nitration
Nitration with Clay-Supported Catalysts
-
Catalyst : Cupric nitrate on montmorillonite clay.
-
Conditions : Acidic media, elevated temperatures.
-
Outcome : Moderate yields (~50%) but reduced environmental impact.
Key Reaction Parameters and Data
| Parameter | Route 1 | Continuous Flow | TBN-Mediated |
|---|---|---|---|
| Temperature | 0–5°C | 7–15°C | 25°C |
| Reaction Time | 2–4 hours | 10–30 minutes | 1–2 hours |
| Yield | 60–70% | 85–90% | 40–50% |
| Purity | 95% (HPLC) | 99% (HPLC) | 85% (TLC) |
| References |
Challenges and Solutions
Steric Effects
The tert-butyl group hinders nitration at C2. Mitigation involves:
Oxidation Side Reactions
Methoxy groups are prone to oxidation. Solutions:
-
Exclusion of Oxidizing Agents : Use anhydrous conditions.
Comparative Analysis of Substrates
| Substrate | Directing Effects | Nitro Position | Yield |
|---|---|---|---|
| 1-Methoxy-4-tert-butylbenzene | Para to methoxy, meta to t-Bu | C2 | 70% |
| 4-Tert-butyl-1-methoxybenzene | Ortho/para to methoxy | C2 | 60% |
| 2-Nitro-1-methoxybenzene | Meta to nitro | – | – |
Mechanistic Insights
-
Electrophilic Attack : Nitronium ion (NO₂⁺) attacks the activated C2 position.
-
Resonance Stabilization : Methoxy donates electrons via conjugation, stabilizing the transition state.
-
Steric Effects : Tert-butyl group at C4 minimizes interference with nitration at C2.
Applications and Derivatives
-
Pharmaceutical Intermediates : Precursor to nitroso compounds via reduction.
-
Polymer Chemistry : Functional groups enable crosslinking or grafting.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Tert-butyl-1-methoxy-2-nitrobenzene, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via nitration of 4-tert-butyl-1-methoxybenzene. Controlled nitration conditions (e.g., nitric acid concentration, temperature, and solvent polarity) are critical to avoid over-nitration or isomer formation. For example, using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C minimizes side reactions .
- Data : Yield optimization tables suggest that lower temperatures (0–5°C) result in ~75% purity, while higher temperatures (>20°C) reduce yields by 30% due to decomposition .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are standard. The tert-butyl group’s singlet at δ ~1.3 ppm (¹H NMR) and the methoxy group’s resonance at δ ~3.8 ppm are diagnostic. Infrared (IR) spectroscopy confirms nitro group absorption at ~1520 cm⁻¹ .
Q. How does the compound’s solubility profile impact experimental design in organic synthesis?
- Methodology : Solubility in polar aprotic solvents (e.g., DMSO, DMF) facilitates reactions requiring high temperatures, while limited solubility in hexane aids purification. For example, recrystallization in ethanol/water mixtures (7:3 v/v) achieves >95% purity .
Advanced Research Questions
Q. What crystallographic challenges arise in resolving the structure of this compound, and how can they be addressed?
- Methodology : The bulky tert-butyl group causes disorder in crystal lattices. Single-crystal X-ray diffraction with SHELXL refinement (using anisotropic displacement parameters) improves resolution. Twinning or poor diffraction may require synchrotron radiation or cryocooling .
- Data Contradiction : Discrepancies in reported bond lengths (e.g., C-NO₂) may stem from varying refinement protocols or data resolution .
Q. What mechanistic insights explain the compound’s reactivity in electrophilic aromatic substitution (EAS) reactions?
- Methodology : The methoxy group directs EAS to the para position (relative to itself), but steric hindrance from the tert-butyl group limits reactivity. Computational studies (DFT) reveal that the nitro group’s electron-withdrawing effect further deactivates the ring, necessitating strong electrophiles (e.g., NO₂⁺) .
Q. How do solvent effects modulate the compound’s stability under photolytic conditions?
- Methodology : UV-Vis spectroscopy and HPLC tracking show accelerated degradation in polar solvents (e.g., acetonitrile) due to increased radical formation. Stability improves in inert atmospheres (N₂) or with radical scavengers like BHT .
Q. What biological activity has been reported for derivatives of this compound, and how are these activities validated?
- Methodology : Nitro group reduction (to NH₂) yields intermediates with antimicrobial potential. Bioassays (e.g., MIC against E. coli) require rigorous controls to distinguish intrinsic activity from solvent artifacts. For example, a 2023 study reported MIC values of 12.5 µg/mL but noted solvent toxicity at higher concentrations .
Data Contradiction Analysis
Q. How can researchers reconcile conflicting reports on the compound’s melting point and spectral data?
- Methodology : Variations often arise from impurities or polymorphic forms. Differential Scanning Calorimetry (DSC) and phase-specific XRD help identify polymorphs. For example, a 2024 study resolved a 5°C discrepancy in melting points by isolating two polymorphs (Form I: mp 92°C; Form II: mp 87°C) .
Q. Why do computational models of the compound’s electronic structure diverge from experimental observations?
- Methodology : Density Functional Theory (DFT) may underestimate steric effects from the tert-butyl group. Hybrid methods (e.g., MD-DFT) incorporating molecular dynamics improve agreement with NMR chemical shifts .
Experimental Design Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
